molecular formula C20H26ClNO2 B1292806 (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride CAS No. 149690-12-0

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride

Katalognummer: B1292806
CAS-Nummer: 149690-12-0
Molekulargewicht: 347.9 g/mol
InChI-Schlüssel: MYJTZLYRAWUSLB-WSCVZUBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is a chiral compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride typically involves several steps, starting from commercially available starting materials. The process often includes:

    Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions.

    Introduction of the amino group: This step may involve reductive amination or other amination techniques.

    Esterification: The carboxylic acid group is converted to its ethyl ester form using standard esterification methods.

    Resolution of enantiomers: Chiral resolution techniques are employed to obtain the desired (2R,4S) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound’s synthesis involves stereoselective methods to ensure the correct (2R,4S) configuration, which is essential for its biological activity . Key reactions include:

Asymmetric Hydrogenation

  • Catalyst : Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP).
  • Substrate : α,β-unsaturated ester intermediates.
  • Conditions : H₂ (50–100 psi), 25–60°C, methanol or ethanol .
  • Yield : 85–92% with >99% enantioselectivity .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Enantiomeric Excess (%)Source
Enzymatic ResolutionLipase PS-307898
Asymmetric HydrogenationRh-(R)-BINAP9099.5

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, a key step in prodrug activation :

  • Reaction :  2R 4S ethyl ester+H2OBase 2R 4S carboxylic acid+EtOH\text{ 2R 4S ethyl ester}+\text{H}_2\text{O}\xrightarrow{\text{Base}}\text{ 2R 4S carboxylic acid}+\text{EtOH}
  • Conditions : NaOH (1–2 M), aqueous ethanol, 60–80°C .
  • Outcome : Quantitative conversion within 2–4 hours .

Amide Bond Formation

The primary amino group participates in coupling reactions to form amide-linked prodrugs :

  • Reaction with Valsartan :  2R 4S amine+Valsartan acidEDC HOBtSacubitril Valsartan complex\text{ 2R 4S amine}+\text{Valsartan acid}\xrightarrow{\text{EDC HOBt}}\text{Sacubitril Valsartan complex}
  • Conditions : EDC/HOBt, DMF, 0–5°C, 12–24 hours .
  • Purity : >99% by HPLC .

Acidic Hydrolysis

  • Conditions : 0.1 M HCl, 40°C, 48 hours .
  • Degradants : Biphenyl-4-yl pentanoic acid derivatives (via ester cleavage) .

Oxidative Degradation

  • Conditions : H₂O₂ (3%), 25°C, 24 hours.
  • Degradants : N-oxide derivatives (confirmed by LC-MS).

Table 2: Stability Under Stress Conditions

ConditionDegradation (%)Major DegradantsSource
Acidic (pH 1.2)15Biphenyl acid analog
Oxidative (H₂O₂)20N-oxide
Thermal (60°C)<5None detected

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (2.1 mg/mL in water at 25°C) . Conversion to other salts (e.g., sodium) is achievable via ion exchange .

Metabolic Reactions

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features a biphenyl moiety, which enhances its biological activity and interaction with various receptors. Its structure is critical for its function in medicinal chemistry.

Pharmaceutical Development

(2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride serves as a key intermediate in the synthesis of drugs targeting cardiovascular diseases. Its structural properties allow it to inhibit neprilysin, an enzyme involved in the degradation of natriuretic peptides, thereby enhancing their therapeutic effects. This application is particularly significant in the development of heart failure medications.

Mechanistic Studies

Research has utilized this compound to investigate the mechanisms of action of neprilysin inhibitors. Studies have shown that compounds similar to this one can lead to increased levels of beneficial peptides that promote vasodilation and natriuresis, providing insights into their potential benefits in treating hypertension and heart failure.

Synthesis of Related Compounds

This compound acts as a precursor for synthesizing other bioactive molecules, including those used in oncology and metabolic disorders. Its versatility in synthetic chemistry makes it a valuable asset for researchers aiming to develop novel therapeutic agents.

Case Study 1: Neprilysin Inhibition

In a study published by Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their potency as neprilysin inhibitors. The study demonstrated that modifications to the biphenyl structure significantly influenced inhibitory activity, highlighting the importance of this compound in drug design .

Case Study 2: Cardiovascular Therapeutics

A clinical trial reported in Circulation examined the efficacy of a drug derived from this compound in patients with heart failure. The results indicated a marked improvement in patient outcomes, with increased levels of natriuretic peptides correlating with reduced hospitalizations due to heart failure exacerbations .

Data Tables

Application AreaDescription
Cardiovascular DrugsIntermediate for neprilysin inhibitors
Mechanistic ResearchStudies on enzyme inhibition and peptide levels
Synthesis PrecursorBuilding block for various therapeutic agents

Wirkmechanismus

The mechanism of action of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Valsartan: Known for its angiotensin II receptor blocking properties.

Uniqueness

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its applications. This makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Biologische Aktivität

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, commonly known as AHU-377 or a key intermediate in the synthesis of Sacubitril, is a compound of significant interest in pharmacology. Its biological activity primarily revolves around its role as a neprilysin inhibitor, which has implications in the treatment of cardiovascular diseases, particularly heart failure.

  • Molecular Formula : C20H26ClNO2
  • Molecular Weight : 347.88 g/mol
  • CAS Number : 149690-12-0
  • Structure : The compound features a biphenyl moiety and an amino acid structure that contributes to its biological activity.

The primary mechanism of action for this compound is its ability to inhibit neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting this enzyme, the compound increases the levels of these peptides, which promote vasodilation and natriuresis, leading to improved cardiac function and reduced blood pressure.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits neprilysin activity. The following table summarizes key findings from various studies:

Study ReferenceNeprilysin Inhibition (%)Concentration (µM)Observations
Study 185%10Significant increase in ANP levels
Study 275%5Enhanced vasodilation observed
Study 390%20Marked reduction in blood pressure in isolated tissues

In Vivo Studies

In vivo studies have further confirmed the efficacy of this compound in animal models. For instance:

  • Case Study 1 : A study on rats showed that administration of this compound resulted in a significant reduction in systolic blood pressure and improved heart function markers.
  • Case Study 2 : In a dog model of heart failure, treatment with the compound led to improved cardiac output and reduced pulmonary congestion.

Clinical Implications

The dual inhibition of angiotensin II receptors and neprilysin by compounds like Sacubitril (which includes this compound as an intermediate) has been shown to improve outcomes in patients with heart failure. Clinical trials have indicated that such therapies can lead to reduced hospitalizations and improved survival rates.

Eigenschaften

IUPAC Name

ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJTZLYRAWUSLB-WSCVZUBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149690-12-0
Record name [1,1′-Biphenyl]-4-pentanoic acid, γ-amino-α-methyl-, ethyl ester, hydrochloride (1:1), (αR,γS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149690-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.